Cyclocinamide A
Description
Discovery and Historical Context within Marine Natural Products Chemistry
The discovery of Cyclocinamide A traces back to the investigation of marine sponges from the genus Psammocinia. Specifically, this compound was initially isolated from Psammocinia sp. collected in Papua New Guinea by the research group of Phillip Crews in the late 1990s. acs.org The initial isolation was guided by observed cytotoxic activity in extracts of the sponge. acs.org This discovery contributed to the growing body of knowledge surrounding the chemical diversity present in marine invertebrates and the potential for finding new bioactive compounds from these sources. nih.govscilit.comrsc.org The study of marine natural products has a rich history, with sponges being recognized as a particularly prolific source of novel molecules with a wide range of biological activities. nih.govnih.gov
Significance of this compound as a Halogenated Marine Cyclic Peptide
This compound is significant for several structural features. It is a cyclic peptide, meaning its amino acid chain forms a ring structure, which typically confers increased stability against enzymatic degradation compared to linear peptides. musechem.com Furthermore, this compound is a halogenated compound, containing both bromine and chlorine atoms in its structure. nih.gov Halogenation is a common modification in marine natural products, often influencing their biological activity and physical properties. mdpi.com The presence of these halogen atoms, along with its cyclic peptide backbone and specific amino acid residues, contributes to its unique chemical identity. nih.govjst.go.jp Its structure includes a 14-membered cyclic tetrapeptide core with attached moieties, including a brominated indole (B1671886) and a chlorinated pyrrole (B145914) ring. jst.go.jpnih.gov
Overview of Key Research Trajectories in this compound Investigation
Research into this compound has followed several key trajectories since its initial discovery. A primary focus has been the rigorous determination of its absolute stereochemistry. The complex cyclic structure with multiple stereocenters presented a significant challenge, leading to initial ambiguities and subsequent synthetic efforts to confirm the correct configuration. jst.go.jpnih.govresearchgate.netresearchgate.net Studies have involved spectroscopic analysis, chemical degradation, and comparison with synthetic analogs to definitively establish the stereochemical assignments. jst.go.jpnih.govnih.gov
Another significant research trajectory has involved investigating its biological activities. Early studies indicated cytotoxic properties, particularly selective in vitro cytotoxicity towards solid tumors. nih.govnih.gov While initial reports highlighted its potential as a cytotoxic agent, subsequent research, including the isolation of related compounds like cyclopsammocinamides A and B, has also explored the broader chemical space around this compound and the biological profiles of its analogs. jst.go.jp The relationship between the structure and observed biological effects has been a driving force in synthetic and analytical studies. nih.govnih.gov
The synthesis of this compound and its isomers has also been a crucial research area. rsc.orgnih.gov Synthetic efforts have aimed to confirm the proposed structure, provide sufficient material for biological testing, and explore structure-activity relationships. nih.gov The challenging nature of synthesizing complex cyclic peptides with specific stereochemical requirements has made this compound a target for advanced synthetic methodologies. nih.gov
The study of this compound is representative of the broader field of marine natural product research, which continues to explore the vast chemical diversity of marine organisms for potential therapeutic leads and to understand the ecological roles of these compounds. nih.govscilit.comnih.govmdpi.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H33BrClN9O8 |
|---|---|
Molecular Weight |
751 g/mol |
IUPAC Name |
N-[2-[[(3S,10S)-3-(2-amino-2-oxoethyl)-10-[(5-bromo-1H-indol-3-yl)methyl]-13-hydroxy-2,5,9,12-tetraoxo-1,4,8,11-tetrazacyclotetradec-6-yl]amino]-2-oxoethyl]-4-chloro-1-methylpyrrole-2-carboxamide |
InChI |
InChI=1S/C29H33BrClN9O8/c1-40-12-15(31)6-21(40)28(47)36-11-24(43)37-20-9-34-25(44)18(4-13-8-33-17-3-2-14(30)5-16(13)17)39-29(48)22(41)10-35-26(45)19(7-23(32)42)38-27(20)46/h2-3,5-6,8,12,18-20,22,33,41H,4,7,9-11H2,1H3,(H2,32,42)(H,34,44)(H,35,45)(H,36,47)(H,37,43)(H,38,46)(H,39,48)/t18-,19-,20?,22?/m0/s1 |
InChI Key |
IDZAPUZBBVBVSL-YDPTZXBUSA-N |
Isomeric SMILES |
CN1C=C(C=C1C(=O)NCC(=O)NC2CNC(=O)[C@@H](NC(=O)C(CNC(=O)[C@@H](NC2=O)CC(=O)N)O)CC3=CNC4=C3C=C(C=C4)Br)Cl |
Canonical SMILES |
CN1C=C(C=C1C(=O)NCC(=O)NC2CNC(=O)C(NC(=O)C(CNC(=O)C(NC2=O)CC(=O)N)O)CC3=CNC4=C3C=C(C=C4)Br)Cl |
Synonyms |
cyclocinamide A |
Origin of Product |
United States |
Source Organisms and Advanced Isolation Methodologies
Isolation from Marine Sponge Genera (e.g., Psammocinia sp., Corticium sp.)
Cyclocinamide A was initially isolated from the marine sponge Psammocinia sp., specifically from specimens identified as Psammocinia aff. bulbosa, collected from Papua New Guinea. researchgate.netjst.go.jpresearchgate.netacs.orgnih.gov This discovery highlighted the potential of this sponge genus as a source of unique peptide compounds. Further research on related compounds led to the isolation of cyclocinamide B, a congener of this compound, from the marine sponge Corticium sp. collected from Fiji. researchgate.netresearchgate.netnih.govacs.org More recently, cyclopsammocinamides A and B, identified as enantiomeric cyclic peptides of this compound, were also isolated from Psammocinia sp., underscoring the presence of structurally related analogues within the same genus. researchgate.netjst.go.jpresearchgate.net
Challenges in Reproducible Isolation and Biogeographical Variation in Metabolite Profiles
Despite the initial isolation and the promising structural features of this compound, efforts to consistently reisolate the compound have faced significant challenges. Dramatic biogeographical variations in the secondary metabolite profiles of Psammocinia aff. bulbosa have been a major complicating factor. researchgate.netresearchgate.netacs.orgnih.gov Studies have shown that different collections identified under the same species designation can yield an astonishing variety of biosynthetic products, ranging from sesterterpenes and polyketides to different types of peptides. nih.gov This variability makes the reproducible isolation of specific compounds like this compound difficult. However, targeted collection efforts have been reported as a strategy to successfully reisolate these compounds. researchgate.netresearchgate.netacs.orgnih.gov
Modern Strategies for Natural Product Isolation and Dereplication
The complexities associated with isolating natural products from complex biological matrices and the need to efficiently identify known compounds (dereplication) have driven the adoption of modern analytical strategies.
High-resolution mass spectrometry techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Fourier Transform Mass Spectrometry/Mass Spectrometry (HRFT MS/MS), have played a crucial role in the study of this compound and its analogues. These techniques provide detailed information about the mass and fragmentation patterns of compounds, which is essential for structural elucidation. researchgate.netresearchgate.netnih.govacs.org LC-MS has also been employed in guided isolation strategies, as demonstrated in the isolation of cyclopsammocinamides A and B. jst.go.jpresearchgate.net Furthermore, LC-MS is a key technique in modern dereplication workflows due to its high sensitivity and effectiveness in identifying natural products within complex extracts. mdpi.com
Molecular networking, an MS/MS-based computational approach, has emerged as a powerful tool for the analysis of complex natural product mixtures. This technique organizes MS/MS data based on spectral similarity, clustering structurally related compounds together in a network visualization. researchgate.netmdpi.comuq.edu.auikm.org.mynih.gov Molecular networking analysis of extracts from Psammocinia sp. has been instrumental in revealing the presence of congeners, such as cyclopsammocinamides A and B, and indicating their structural relationship to this compound based on their fragmentation patterns. researchgate.netjst.go.jpresearchgate.net This approach not only aids in the dereplication of known molecules but is also highly effective in capturing and suggesting the structures of related analogues, a significant advantage over many traditional dereplication methods. researchgate.net Successful implementation of molecular networking relies on the availability of MS/MS spectra from the natural product mixture, along with spectra of known standards or from well-characterized organisms, ideally organized into robust databases. researchgate.net
Advanced Structural Elucidation and Stereochemical Assignment
Initial Structural Proposals and the Evolution of Stereochemical Understanding
Cyclocinamide A was first isolated in 1997 from the marine sponge Psammocinia sp., and its planar structure, a 14-membered cyclic tetrapeptide with a unique β²αβ²α core and an attached dipeptide side chain, was initially reported nih.govacs.org. The initial structural elucidation included the assignment of the 7S and 14S stereocenters based on chiral TLC analysis of its hydrolysate, while the configurations at C4 and C11 were initially left undefined nih.govacs.org. Based on biogenetic considerations, the 4S and 11S configurations were presumed acs.orgjst.go.jp. This led to an initial proposal of an all-S stereochemistry for this compound morressier.comnih.govacs.org.
However, subsequent synthetic efforts to prepare the proposed all-S isomer and other possible diastereomers (such as the 4R, 11R and 4R, 11S isomers) revealed inconsistencies when comparing the analytical data, particularly the ¹H and ¹³C NMR spectra, of the synthetic compounds with those of the natural product nih.govjst.go.jpmorressier.comacs.orgnih.govescholarship.org. These discrepancies indicated that the initially proposed stereochemistry was likely incorrect and necessitated a re-evaluation of the natural product's structure nih.govacs.org. The isolation of cyclocinamide B, a congener with a very similar planar structure but initially reported with a different absolute stereochemistry (4S, 7R, 11S, 14R), further highlighted the stereochemical complexities within this class of compounds jst.go.jpnih.govresearchgate.netnih.gov.
Application of Advanced Spectroscopic Techniques for Structural Characterization
Spectroscopic methods played a crucial role throughout the structural elucidation process of this compound, from establishing the planar structure to providing data for stereochemical analysis.
Extensive use of high-field NMR spectroscopy, including 1D (¹H and ¹³C) and 2D techniques such as COSY, HMQC, HMBC, and NOESY, was fundamental in determining the planar structure of this compound acs.orgjst.go.jpnih.govresearchgate.netnih.govnih.govacs.org. These experiments allowed for the identification of individual spin systems and the correlation of signals to establish the connectivity of the atoms within the molecule acs.org. For instance, 2D NMR spectra were used to reveal substructures corresponding to isoserine, 5-bromotryptophan, 2,3-diaminopropionic acid, asparagine, glycine (B1666218), and a 2,4-disubstituted pyrrole (B145914) moiety jst.go.jp. HMBC correlations were particularly important in connecting these substructures and completing the 14-membered ring acs.org.
Comparative NMR studies between the natural product and various synthetic stereoisomers were critical in identifying that the synthesized compounds did not match the natural this compound nih.govjst.go.jpmorressier.comacs.orgnih.govescholarship.org. Differences were observed in the ¹H and ¹³C NMR data, particularly for the sp³ protons and carbons within the cyclic core, which are sensitive to stereochemical variations nih.govacs.org. These comparisons underscored the need for a more definitive method to assign the correct stereochemistry.
Mass spectrometry, including High-Resolution Fourier Transform MS/MS (HRFT MS/MS) and ESI-TOF-MS, was employed to determine the molecular formula of this compound and provide insights into its fragmentation patterns nih.govresearchgate.netnih.govacs.org. These fragmentation patterns helped to confirm the proposed planar structure and verify the presence of specific amino acid residues and the halogenated pyrrole moiety jst.go.jpnih.gov. ESI-TOF-MS, for example, provided a diagnostic BrCl pseudomolecular ion cluster at [M+Na]⁺ m/z 772, consistent with the expected elemental composition nih.gov. MS/MS-based molecular networking analysis was also utilized in studies involving this compound congeners, helping to reveal structurally related compounds based on their fragmentation patterns jst.go.jpresearchgate.net.
Computational Approaches in Stereochemical Elucidation
Given the challenges in assigning the stereochemistry solely based on experimental data and synthesis of proposed isomers, computational methods became indispensable.
The DP4 probability method emerged as a powerful computational tool for the stereochemical elucidation of this compound morressier.comresearchgate.netresearchgate.netunc.eduosti.govnih.govacs.org. This method involves calculating the NMR chemical shifts for all possible diastereomers of a proposed structure using quantum chemical calculations and then comparing these calculated shifts to the experimental NMR data of the natural product researchgate.netunc.edunih.govcam.ac.uk. The DP4 analysis provides a statistical probability for each calculated isomer matching the experimental data, thus indicating the most likely stereochemistry cam.ac.uk.
For this compound, the DP4 protocol was successfully applied to its flexible cyclic peptide structure, which contains four isolated stereocenters researchgate.netunc.eduosti.govnih.gov. Benchmarking of the necessary level of theory for accurate NMR prediction was performed using previously synthesized isomers researchgate.netunc.edunih.gov. The subsequent DP4 analysis comparing the experimental NMR data of natural this compound with the calculated data for all eight possible diastereomers led to a high probability assignment of the natural stereochemistry as 4S, 7R, 11R, 14S morressier.comresearchgate.netunc.eduosti.govnih.govacs.org. This computational prediction provided a strong indication of the correct stereochemistry, guiding further experimental validation.
Absolute Stereochemistry Determination Methodologies
The definitive determination of the absolute stereochemistry of this compound involved a combination of experimental and computational approaches that evolved over time. Initially, Marfey's method, which involves derivatization of amino acid hydrolysates with a chiral reagent (such as L-FDAA) followed by chromatographic analysis (like LC-MS or HPLC), was applied acs.orgjst.go.jpnih.govacs.orgresearchgate.netnih.govnih.govnih.gov. Early applications of Marfey's method on this compound hydrolysate supported an all-S configuration nih.govacs.orgresearchgate.netnih.gov. However, as noted earlier, this assignment was later found to be inconsistent with the full spectroscopic data of the natural product when compared to synthetic samples nih.govjst.go.jpmorressier.comacs.orgnih.govescholarship.org.
The successful application of the DP4 probability method, which predicted the 4S, 7R, 11R, 14S stereochemistry, provided a crucial breakthrough morressier.comresearchgate.netunc.eduosti.govnih.govacs.org. This computational prediction was then confirmed by the total synthesis of the isomer with the predicted 4S, 7R, 11R, 14S configuration morressier.comresearchgate.netunc.eduosti.govnih.gov. The complete match between the spectroscopic data (specifically ¹H and ¹³C NMR) and the optical rotation of the synthetic 4S, 7R, 11R, 14S isomer and the natural product ultimately established the true absolute stereochemistry of this compound jst.go.jpmorressier.comresearchgate.netosti.govnih.gov. While other methods like chiral TLC were used in initial studies for partial assignments acs.org, and techniques like Mosher's method or vibrational circular dichroism (VCD) are general methodologies for absolute stereochemistry determination usm.edusoton.ac.uk, the combination of advanced NMR, MS/MS, DP4 analysis, and ultimately total synthesis proved decisive for this compound.
Advanced Marfey's Analysis of Amino Acid Hydrolysates
Marfey's analysis is a widely used method for determining the absolute configuration of amino acids within peptides. The technique involves hydrolyzing the peptide into its constituent amino acids, followed by derivatization with a chiral labeling reagent, typically 1-fluoro-2,4-dinitrophenyl-5-L-leucinamide (L-FDAA) or its D-isomer mdpi.comnih.gov. This reaction forms diastereomers that can be separated and quantified using techniques like high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (LC-MS) mdpi.comnih.govnih.gov. By comparing the retention times of the derivatized hydrolysate components to those of derivatized standard D- and L-amino acids, the absolute configuration of each amino acid in the original peptide can be determined mdpi.comnih.gov.
Marfey's analysis played a significant role in the stereochemical investigation of this compound. An initial application of Marfey's analysis in 2008 on a re-isolated sample of natural this compound led to the proposition that its absolute stereochemistry was the all-S diastereomer nih.govacs.orgjst.go.jp. This finding contrasted with the initial report where only the C7 and C14 stereocenters were assigned as S nih.govacs.org.
The application of Marfey's method to cyclic peptides, including cyclocinamide B (a congener of this compound), has been reported for determining the absolute stereochemistry of amino acid residues nih.govacs.orgnih.gov. The method involves acid hydrolysis of the peptide, followed by derivatization and analysis by LC-MS nih.gov. While generally effective, potential challenges like background epimerization of certain amino acids, particularly N-methylated ones, during the hydrolysis step need to be considered nih.govd-nb.inforsc.org.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) in Stereochemistry Assignment (General method for cyclic peptides)
Chiroptical spectroscopies, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful tools for assigning the stereochemistry and determining the conformation of chiral molecules, including cyclic peptides uit.noacs.orgnih.govpnas.orgrsc.org. These techniques measure the differential absorption of left and right circularly polarized light by a chiral substance, producing a spectrum that is sensitive to the molecule's three-dimensional structure and the absolute configuration of its chiral centers uit.noacs.orgnih.govpnas.orgrsc.org.
For cyclic peptides, which often possess significant conformational flexibility and multiple chiral centers, ECD can provide valuable insights into their stereochemistry nih.govpnas.org. Comparing experimental ECD spectra with computationally predicted spectra for different possible stereoisomers is a common approach for absolute configuration assignment uit.noacs.orgrsc.org. While ECD alone might not always provide unambiguous stereochemical assignments for complex cyclic peptides with numerous chiral centers due to overlapping contributions from individual chromophores and conformational flexibility, it is a valuable technique, often used in conjunction with other methods like NMR and computational calculations pnas.orgrsc.org. Studies have shown that ECD can clearly differentiate between stereoisomers of cyclic dipeptides nih.gov. However, for cyclic peptides with a higher number of chiral centers (three or more), VCD might not be sufficient on its own for unambiguous assignment, potentially only limiting the number of possible stereoisomers rsc.org.
Revisions and Final Confirmation of this compound's Absolute Stereochemistry
Despite the initial assignment of this compound as the all-S diastereomer based on Marfey's analysis in 2008, subsequent synthetic studies revealed inconsistencies. Total synthesis of the proposed all-S isomer and other possible diastereomers (including the 4R, 11R and 4R, 11S isomers) did not yield compounds with spectroscopic data matching that of the natural product nih.govacs.orgjst.go.jpnih.gov. This indicated that the initially assigned stereochemistry was likely incorrect and a re-evaluation was necessary nih.govacs.org.
A later study in 2018 successfully utilized a DP4 probability analysis, a computational method that compares calculated and experimental NMR data, to establish the true structure of this compound researchgate.netosti.govmorressier.comunc.edu. This analysis, applied to the flexible cyclic peptide with its four isolated stereocenters, involved benchmarking the necessary level of theory by comparing predicted NMR spectra of previously synthesized isomers to experimental data researchgate.netosti.govunc.edu. The DP4 analysis predicted the natural stereochemistry of this compound to be 4S, 7R, 11R, 14S researchgate.netosti.govmorressier.comunc.edu.
This revised stereochemistry was subsequently confirmed by total synthesis of the predicted isomer researchgate.netmorressier.com. The complete match between the NMR data and specific rotation value of the synthetic 4S, 7R, 11R, 14S isomer and the natural product finalized the absolute stereochemistry of this compound jst.go.jpjst.go.jp.
The journey to definitively establish the absolute stereochemistry of this compound highlights the challenges associated with complex natural products and the importance of employing multiple advanced techniques, including spectroscopic analysis, chemical synthesis, and computational methods, for accurate structural elucidation jst.go.jpresearchgate.netosti.govmorressier.comjst.go.jp.
Here is a summary of the proposed and confirmed stereochemistries:
| Source/Method | Proposed/Confirmed Stereochemistry (C4, C7, C11, C14) |
| Initial report (1997) | Undefined, S, Undefined, S nih.govacs.org |
| Marfey's analysis (2008) | S, S, S, S (all-S) nih.govacs.orgjst.go.jp |
| DP4 Analysis (2018) | S, R, R, S researchgate.netosti.govmorressier.comunc.edu |
| Total Synthesis (2018) | S, R, R, S (Confirmed) jst.go.jpresearchgate.netmorressier.comjst.go.jp |
Chemical Synthesis and Stereoisomer Generation
Total Synthesis Strategies for the Proposed and Confirmed Structures of Cyclocinamide A
The total synthesis of this compound has been a key endeavor to confirm its proposed structure and absolute stereochemistry. Early synthetic efforts aimed at proposed structures, but inconsistencies in analytical data between synthetic and natural samples highlighted the need for re-evaluation of the natural product's stereochemistry. nih.govresearchgate.net More recent work, utilizing computational methods like DP4 analysis, has aided in predicting the true stereochemistry, which has then been confirmed by total synthesis. escholarship.orgunc.edu
Design and Synthesis of Constituent Dipeptide and Tripeptide Fragments
The synthesis of this compound typically involves the preparation of smaller peptide fragments that are subsequently coupled to form the linear precursor for macrocyclization. For instance, one published synthesis of nominal and 11R-cyclocinamide A utilized three dipeptide units. nih.gov A parallel effort towards Cyclocinamide B also required specific dipeptide fragments. nih.gov
The synthesis of these fragments involves standard peptide coupling methodologies, but with careful consideration of the unique amino acid residues present in this compound, such as β-amino acids and modified tryptophan derivatives. For example, the synthesis of a dipeptide fragment containing isoserine and 5-bromotryptophan involved standard amide bond formation followed by ester hydrolysis. nih.gov The preparation of dipeptide fragments containing a (cyclo)asparagine derivative, crucial as a turn inducer in some strategies, began with the Hofmann rearrangement of protected asparagine, followed by N-protection and acid chloride formation for the key cyclization reaction. nih.gov
Macrocyclization Methodologies and Challenges in Cyclic Peptide Formation
Macrocyclization, the formation of the cyclic peptide ring, is often the most challenging step in the synthesis of cyclic peptides, particularly for rings of this size (14-membered). nih.govnih.govmdpi.comrsc.org This is due to the entropic cost associated with bringing the ends of the linear peptide precursor into proximity for cyclization, as well as potential enthalpic challenges related to ring strain. mdpi.combaranlab.org Competing intermolecular reactions, such as dimerization and oligomerization, can also reduce the yield of the desired macrocycle. mdpi.combaranlab.org
Various strategies have been employed to overcome these challenges. The use of a turn-inducing fragment, such as a (cyclo)asparagine-containing dipeptide, has been reported as key to achieving good yields in the macrocyclization step for certain this compound isomers. nih.govnih.gov This approach helps to pre-organize the linear peptide into a conformation favorable for cyclization. nih.govxmu.edu.cn While initial attempts using turn inducers for Cyclocinamide B synthesis failed, direct synthesis methods were successful in forming the 14-membered ring structure. nih.gov High dilution conditions are typically employed in macrocyclization reactions to favor intramolecular cyclization over intermolecular reactions. mdpi.comxmu.edu.cn
Stereocontrolled Synthesis of Chiral Centers in the this compound Scaffold
This compound possesses multiple chiral centers, and the stereochemistry at these centers is crucial for its biological activity and identity. escholarship.orgunc.edunih.gov Achieving stereocontrolled synthesis of these centers is therefore paramount. The synthesis of the constituent amino acid fragments with defined stereochemistry is a primary method for controlling the stereocenters in the final cyclic peptide. nih.gov For instance, the synthesis of the (cyclo)asparagine-containing dipeptide fragments utilized either (S)- or (R)-asparagine to introduce specific stereochemistry. nih.gov
Marfey's method has been employed to establish the absolute configuration of chiral carbons in synthetic samples, providing a means to verify the stereochemical outcome of synthetic steps. escholarship.orgnih.gov The stereochemical integrity during macrocyclization is also a critical consideration, and studies have shown that certain cyclization conditions can proceed without racemization, preserving the stereochemistry established in the linear precursor. nih.govescholarship.org
Synthesis of this compound Stereoisomers and Diastereomers for Comparative Analysis
The synthesis of various stereoisomers and diastereomers of this compound has been essential for comparing their analytical data (such as NMR spectra and optical rotation) with that of the natural product to confirm the correct absolute stereochemistry. nih.govescholarship.orgnih.govnih.gov Early synthetic work produced different diastereomers, but none were found to be identical to the natural product, highlighting the complexity of the stereochemical assignment. nih.gov
Synthetic Routes to Related Cyclocinamides (e.g., Cyclocinamide B) and Their Analogues
Synthetic efforts have also extended to related cyclocinamides, such as Cyclocinamide B, and potential analogues. Cyclocinamide B was reported to have a similar 2D structure to this compound but with different absolute stereochemistry. nih.govnih.gov Synthetic work on nominal cyclocinamide B has been reported, often running in parallel with this compound synthesis due to their structural similarities. nih.gov
The synthetic routes to these related compounds often share common strategies with this compound synthesis, including the preparation of peptide fragments and macrocyclization. nih.gov Variations in the amino acid sequence, protecting groups, or cyclization site can lead to different cyclocinamide analogues. nih.gov The synthesis of analogues is important for exploring the structure-activity relationships of this class of compounds. mdpi.com
Biosynthetic Pathways and Genetic Insights
Proposed Biosynthetic Origin of Cyclocinamide A
This compound is a cyclic tetrapeptide featuring a 14-membered core with a side chain. The core structure consists of both α- and β-amino acids, specifically two α-amino acids (5-bromotryptophan and asparagine) and two β-amino acids (1,2-diaminopropionic acid and isoserine). escholarship.org The molecule also includes a glycine (B1666218) chlorinated N-methyl pyrrole (B145914) dipeptide side chain. escholarship.org This complex structure, incorporating both standard and non-proteinogenic amino acids, along with halogenation and N-methylation, strongly suggests a complex biosynthetic pathway likely involving nonribosomal peptide synthesis.
Role of Nonribosomal Peptide Synthetases (NRPS) and Polyketide Synthases (PKS) in this compound Biosynthesis
The presence of peptide bonds and the incorporation of modified and non-proteinogenic amino acids in this compound are characteristic features of biosynthesis mediated by Nonribosomal Peptide Synthetases (NRPS). researchgate.netrsc.orgfrontiersin.org NRPS are large, modular enzymes that assemble peptides from amino acid building blocks in a template-independent manner, unlike ribosomal protein synthesis. rsc.orgfrontiersin.org Each module within an NRPS typically incorporates one amino acid, activating it and linking it to the growing peptide chain. frontiersin.org The structure of this compound, with its diverse amino acid components and cyclic nature, aligns with the capabilities of NRPS machinery.
While the core of this compound is peptidic, the presence of a chlorinated N-methyl pyrrole side chain could potentially involve elements of polyketide biosynthesis, which is responsible for assembling molecules from small carboxylic acid units. researchgate.netrsc.orgfrontiersin.org Hybrid NRPS-PKS systems are known to produce natural products that combine features of both peptides and polyketides. researchgate.netrsc.orgnih.gov The unexpected presence of additional PKS/NRPS modules has been noted in the context of pederin-type pathways in beetles and sponges, suggesting potential evolutionary relationships in the biosynthesis of such complex molecules. researchgate.net Cyclic peptides from marine sponges often contain non-proteinogenic amino acids, some of which are derived from biosynthetic pathways mixed with polyketide synthase. researchgate.net
Investigation of Microbial Symbionts as Potential Producers within Marine Sponges
Marine sponges are well-established sources of a wide array of bioactive natural products, but there is increasing evidence that many of these compounds, particularly polyketides and nonribosomally synthesized peptides, are produced not by the sponge animal itself but by associated bacterial symbionts. researchgate.netkau.edu.saresearchgate.net Sponges host diverse microbial communities, which can constitute a significant portion of their biomass. kau.edu.sa This symbiotic relationship is often mutually beneficial, with microbes receiving nutrients and protection, while contributing to the sponge's defense through the production of secondary metabolites. kau.edu.sa
Given that this compound was isolated from marine sponges, specifically Psammocinia sp. escholarship.org and Corticium sp. researchgate.net, investigations have explored the possibility that microbial symbionts are the true producers of this compound. The fastidious nature of many sponge symbionts and their resistance to cultivation have led to the development of culture-independent strategies, such as metagenomics, to identify the actual producers and their biosynthetic machinery. researchgate.netnih.gov Metagenomic studies of marine sponges have successfully uncovered biosynthetic gene clusters for various natural products, attributing their production to specific bacterial symbionts. nih.gov While specific findings directly linking a particular microbial symbiont to this compound biosynthesis were not prominently detailed in the provided snippets, the general research direction strongly supports the investigation of these symbiotic microorganisms as the likely source. researchgate.netkau.edu.saresearchgate.net
Molecular Genetics Studies of Biosynthetic Gene Clusters (BGCs) Related to this compound (General research direction for natural products)
Molecular genetics studies of biosynthetic gene clusters (BGCs) are a fundamental approach in natural product research to understand how these complex molecules are synthesized. BGCs are genomic regions that contain the genes encoding the enzymes and regulatory proteins required for the biosynthesis of a specific secondary metabolite. frontiersin.orgbeilstein-journals.org Identifying and analyzing BGCs can provide insights into the enzymatic steps involved, the types of enzymes (like NRPS and PKS), and the potential for engineering pathways for production or analog generation. frontiersin.orgfrontiersin.org
Genome mining, a strategy that involves searching genomic data for sequences homologous to known biosynthetic genes, has become a powerful tool for discovering novel natural products and their associated BGCs. frontiersin.orgnih.gov This approach has been successfully applied to identify NRPS and PKS gene clusters in various microorganisms, including those from marine environments. nih.govfrontiersin.org While a specific BGC for this compound was not explicitly detailed in the search results, the general principles of investigating BGCs for NRPS- and PKS-derived natural products are highly relevant. Studies on other cyclic peptides and polyketides have demonstrated the utility of identifying BGCs to understand biosynthesis and explore potential for heterologous expression or genetic manipulation. frontiersin.orgbeilstein-journals.orgresearchgate.net
Chemoenzymatic Synthesis Approaches Based on Proposed Biosynthetic Intermediates
Chemoenzymatic synthesis combines the power of chemical reactions with the specificity and efficiency of enzymatic transformations to synthesize complex molecules. nih.govnih.govbeilstein-journals.orgmdpi.com This approach can be particularly valuable for natural products with challenging structures or multiple stereocenters, like this compound. nih.govnih.gov By leveraging enzymes involved in the natural biosynthetic pathway, or other enzymes with desired catalytic activities, specific steps in the synthesis can be performed with high selectivity. nih.govbeilstein-journals.orgmdpi.com
For this compound, proposed biosynthetic intermediates or structural fragments could serve as starting points for chemoenzymatic routes. The total synthesis of this compound and its isomers has been reported, highlighting the chemical challenges associated with its cyclic tetrapeptide core and stereochemistry. escholarship.orgresearchgate.netnih.govnih.gov Chemoenzymatic strategies could potentially simplify certain steps, such as the formation of specific peptide bonds, the incorporation of non-proteinogenic amino acids, or cyclization reactions, by employing enzymes like peptide synthetases or cyclases. beilstein-journals.org The use of (cyclo)asparagine-containing dipeptides as turn inducers in chemical synthesis efforts suggests that understanding and potentially mimicking such conformational elements enzymatically could be beneficial in chemoenzymatic approaches. researchgate.netnih.gov While specific chemoenzymatic routes for this compound based on its proposed biosynthesis were not detailed, the general advancements in chemoenzymatic synthesis of peptides and polyketides demonstrate the potential of this approach for such molecules. nih.govbeilstein-journals.orgdntb.gov.ua
Biological Activity Profiling and Mechanistic Research
In Vitro Cellular Activity Screening and Phenotypic Effects
Cytotoxic Activity in Research Cell Lines (e.g., HCT-116 cells, solid tumor activity in in vitro assay contexts)
Cyclocinamide A has demonstrated cytotoxic activity in various in vitro research contexts nih.govmdpi.comresearchgate.netmdpi.comaquadocs.org. Early studies reported it as having potent in vitro selective activity against Colon-38 tumor cells aquadocs.org. Further evaluation of (+)-cyclocinamide A showed modest solid tumor selectivity with inhibition zone sizes against HCT-125 and murine CFU-GM in the disk diffusion assay nih.govescholarship.org. However, its activity against HCT-116 cells in later studies was reported as non-potent, with an IC50 greater than 10 µg/mL nih.gov. In contrast, a related study on enantiomeric cyclic peptides of this compound, cyclopsammocinamides A and B, found that while the sponge extract showed potent cytotoxicity against HCT-116 cells, neither cyclopsammocinamide A nor B exhibited cytotoxicity jst.go.jp. Another report indicated that this compound was highly cytotoxic against HCT-116 cells, whereas cyclocinamide B had no cytotoxicity against this cell line mdpi.com. Research on other natural compounds also utilizes HCT-116 cells to evaluate cytotoxicity in the context of potential anticancer agents japsonline.com.
Data on the cytotoxic activity of this compound in HCT-116 cells show some variability across different studies.
| Compound | Cell Line | Assay Type | Result | Citation |
| This compound | Colon-38 | In vitro selectivity | Potent activity | aquadocs.org |
| (+)-Cyclocinamide A | HCT-125 | Disk diffusion assay | Modest selectivity | nih.govescholarship.org |
| (+)-Cyclocinamide A | murine CFU-GM | Disk diffusion assay | Modest selectivity | nih.govescholarship.org |
| (+)-Cyclocinamide A | HCT-116 | In vitro assay | IC50 > 10 µg/mL | nih.gov |
| This compound | HCT-116 | Cytotoxicity assay | Highly cytotoxic | mdpi.com |
| Cyclopsammocinamide A | HCT-116 | Cytotoxicity assay | No cytotoxicity | jst.go.jp |
| Cyclopsammocinamide B | HCT-116 | Cytotoxicity assay | No cytotoxicity | jst.go.jp |
| Cyclocinamide B | HCT-116 | Cytotoxicity assay | No cytotoxicity | mdpi.com |
Exploration of Molecular Mechanisms of Action in Research Contexts
Understanding the molecular mechanisms of action of bioactive compounds is a critical aspect of research ontosight.ai. This involves identifying the cellular targets and the downstream effects on cellular pathways and signaling cascades ardigen.com.
Biochemical Characterization of Protein-Ligand Interactions
Biochemical characterization of protein-ligand interactions is crucial for understanding how a compound binds to its target and the nature of this interaction nih.govnih.govuni-leipzig.dersc.orgrsc.org. This involves studying the binding affinity, kinetics, and the specific residues involved in the interaction nih.govnih.govuni-leipzig.dersc.orgrsc.org. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, including methods like saturation transfer difference (STD) NMR, and molecular docking and dynamics simulations are commonly used to explore these interactions uni-leipzig.dersc.orgrsc.org. While the search results mention the importance of understanding how compounds like this compound interact with enzymes, receptors, and other biological molecules ontosight.ai, specific details regarding the biochemical characterization of this compound's interactions with identified protein targets are not provided. The structural information and stereochemical assignments are foundational for such studies nih.govacs.org.
Modulation of Cellular Pathways and Signaling Cascades
Bioactive compounds can exert their effects by modulating cellular pathways and signaling cascades, which are complex networks of molecular interactions that regulate various cellular processes like growth, proliferation, and apoptosis scientificarchives.comkhanacademy.orgcellsignal.comnih.govlabxchange.org. Understanding which pathways are affected by this compound is key to its mechanism of action. For example, some cytotoxic compounds interfere with processes like microtubule assembly or induce apoptosis mdpi.com. Signaling pathways often involve a cascade of protein kinases that transmit signals from the cell surface to the nucleus, ultimately altering cellular behavior scientificarchives.comnih.gov. While the search results highlight the general importance of understanding how bioactive molecules interact with biological systems and their potential to modulate cellular activities ontosight.aimdpi.com, there is no specific information in the provided snippets detailing the modulation of particular cellular pathways or signaling cascades by this compound. Research into the cytotoxic effects of compounds in cell lines like HCT-116 can sometimes provide initial clues about affected pathways, such as those involved in cell death or proliferation japsonline.comnih.gov.
Structure-Activity Relationship (SAR) Studies for Bioactivity Modulation
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how modifications to a compound's chemical structure affect its biological activity. researchgate.netnih.gov For cyclic peptides like this compound, the cyclic nature itself can influence stability and biological activity by reducing conformational flexibility, potentially leading to higher receptor-binding affinities and increased resistance to enzymatic degradation. mdpi.com SAR studies on this compound and related compounds aim to identify key structural features responsible for its observed bioactivities. researchgate.netescholarship.org
Impact of Stereochemistry on Biological Activity
The stereochemistry of a molecule, particularly the absolute configuration of its chiral centers, plays a critical role in its interaction with biological targets and thus its activity. nih.gov this compound possesses multiple stereocenters. researchgate.netosti.gov Initial studies on this compound had some speculative assignments for stereocenters at positions 4 and 11, while 7S and 14S were firmly assigned. nih.gov Later research, utilizing techniques such as the DP4 protocol and total synthesis of different isomers, has been crucial in establishing the true absolute stereochemistry of natural this compound. researchgate.netresearchgate.netosti.gov One study predicted the natural stereochemistry as 4S, 7R, 11R, 14S, which was subsequently confirmed by total synthesis. researchgate.netosti.gov Another study, however, assigned the absolute stereochemistry of a sample as 4S, 7S, 11S, 14S based on Marfey's analysis. researchgate.netnih.govnih.gov These differing assignments and the synthesis of various isomers highlight the importance of stereochemistry in defining the natural product and likely influencing its biological profile. researchgate.netnih.govosti.gov Comparison of the biological activities of different synthetic stereoisomers with the natural product is essential for understanding the impact of stereochemistry on bioactivity. researchgate.netnih.gov
Analysis of Halogenation and Other Natural Modifications on Activity
Natural modifications, such as halogenation and N-formylation, are frequently observed in cytotoxic cyclic peptides from marine sponges. researchgate.net this compound is a halogenated cyclic peptide, containing both bromine and chlorine atoms. ucsc.edumdpi.comnih.gov Halogenated amino acids, while rare in their free state, are often incorporated into more complex bioactive structures like peptides. mdpi.comnih.gov The presence of halogen atoms can influence the structural features and biological activity of peptides. mdpi.comnih.gov For instance, halogenation can enhance hydrophobicity, which has been correlated with increased antimicrobial activity in some peptides. mdpi.com Brominated tryptophan moieties, present in various marine secondary metabolites including this compound, are associated with a spectrum of bioactivities. nih.gov While the search results confirm the halogenated nature of this compound and the general importance of halogenation in marine peptides and their activity, specific detailed research findings on how the halogenation in this compound specifically modulates its bioactivity compared to non-halogenated analogs are not extensively detailed in the provided snippets. Other natural modifications like N-formylation and racemization to D-isomers are also noted as occurring in marine cyclic peptides, suggesting their potential role in modulating activity, although specific details for this compound are not provided. researchgate.net
Analogue Design and Peptidomimetic Strategies
Rational Design and Synthesis of Cyclocinamide A Analogues
Rational design and synthesis of this compound analogues involve a systematic approach to modify the parent structure to investigate the impact of specific changes on its conformation, stability, and interaction with biological targets. This process often begins with the elucidation of the natural product's structure and its key pharmacophores. This compound possesses a complex structure with multiple stereocenters and unique amino acid residues, such as 5-bromotryptophan and a 4-chloro-1-methylpyrrole-2-carboxylic acid moiety. nih.govjst.go.jp
The synthesis of cyclic peptides, including analogues of natural products like this compound, presents significant challenges compared to linear peptides. Macrocyclization, a critical step, is influenced by kinetic and thermodynamic factors and requires the formation of a defined pre-cyclization conformation, which can be entropically unfavorable. rsc.orgmdpi.com Various strategies are employed for cyclization, including head-to-tail, head-to-side-chain, tail-to-side-chain, and side-chain-to-side-chain linkages, chosen based on the target structure and synthetic route. mdpi.com Solid-phase peptide synthesis (SPPS) is a common method, often followed by on-resin or solution-phase cyclization. mdpi.com The incorporation of non-native or modified amino acids, such as halogenated residues present in this compound, requires specific synthetic approaches. mdpi.comresearchgate.net For instance, the synthesis of macrocyclic peptide analogues with halogenated aromatic side chains has been explored, which is relevant given the brominated tryptophan and chlorinated pyrrole (B145914) in this compound. researchgate.net
Rational design principles guide the selection of modification sites and the nature of substitutions. This can involve altering amino acid side chains, modifying the peptide backbone (e.g., N-methylation), or changing the cyclization linkage. The goal is often to probe the role of specific residues in maintaining the active conformation or interacting with a biological target. Although specific detailed research findings on the rational design and synthesis of a broad range of this compound analogues were not extensively detailed in the provided search results beyond its identification as a potential p53-MDM2 interaction inhibitor and IRAP inhibitor, the general principles of cyclic peptide analogue synthesis and design apply. mdpi.comacs.org
Peptidomimetic Approaches for Modifying Cyclic Peptide Scaffolds
Strategies for Enhancing Conformational Stability for Research Applications
The constrained nature of cyclic peptides generally provides greater conformational stability compared to their linear counterparts. frontiersin.orgucd.ieresearchgate.net This reduced flexibility can be advantageous for maintaining a bioactive conformation. ucd.ieresearchgate.net However, fine-tuning conformational stability is often necessary for optimizing target binding and pharmacokinetic properties. researchgate.net
Strategies for enhancing conformational stability in cyclic peptide scaffolds include the introduction of conformational constraints through various means. This can involve incorporating rigid amino acid mimetics, using specific cyclization strategies, or introducing non-natural linkages. rsc.orgmdpi.comfrontiersin.org For example, N-methylation of amide bonds can restrict rotation and influence the peptide's conformation. ucd.ieuniupo.it While N-methylation can improve membrane permeability and metabolic stability, it can also affect the affinity and selectivity of the peptide, although it may also increase specificity through conformational constraint. ucd.ie The use of rigid organic scaffolds to staple or bridge different parts of the peptide chain is another approach to fix secondary structures and enhance rigidity. rsc.org These scaffolds can be designed to match specific distances and orientations within the peptide, further stabilizing desired conformations. rsc.org Additionally, incorporating unnatural amino acids or D-amino acids can increase resistance to proteolytic degradation, contributing to enhanced stability. frontiersin.orguniupo.it
For research applications, enhanced conformational stability can lead to more well-defined structures for spectroscopic analysis (e.g., NMR) and crystallography, facilitating structure-based design efforts. ucd.ieresearchgate.net A rigid structure can also reduce the entropic penalty upon binding to a target, potentially leading to higher affinity. upc.edu
Approaches for Modulating Biological Target Engagement and Selectivity
Modulating biological target engagement and selectivity is a primary goal in the design of peptide analogues and peptidomimetics. Cyclic peptides, with their defined three-dimensional shapes, are well-suited for targeting specific protein surfaces, including those involved in protein-protein interactions (PPIs) that are often considered challenging targets for small molecules. tandfonline.comucd.ieresearchgate.net
Approaches to modulate target engagement and selectivity include modifications of amino acid side chains to optimize interactions with the binding site. This can involve altering hydrophobicity, charge, or introducing functional groups that form specific hydrogen bonds or other interactions. uniupo.it Structure-activity relationship (SAR) studies, often guided by structural information of the peptide-target complex, are crucial in this process. upc.edumdpi.com
The conformational constraints inherent in cyclic peptides and those introduced through peptidomimetic strategies can pre-organize the molecule into a conformation favorable for binding to a specific target, thereby increasing affinity and selectivity. ucd.ieresearchgate.net By restricting the number of accessible conformations, the peptide is less likely to bind to off-targets, reducing the risk of side effects. researchgate.net
Furthermore, grafting active peptide epitopes onto existing stable scaffolds can be used to design binders with high affinity and selectivity. tandfonline.comnih.gov This involves identifying the minimal sequence or structural motif of the peptide responsible for target binding and incorporating it into a more stable and potentially more drug-like scaffold. nih.gov Computational approaches, such as molecular dynamics simulations, can complement experimental studies by providing insights into the conformational landscape of cyclic peptides and their interactions with targets, aiding in the rational design of analogues with improved target engagement and selectivity. mdpi.com
Structure-Based Design Principles for this compound Derivatives
Structure-based design principles leverage the three-dimensional structure of a target protein, and ideally the co-crystal structure of the peptide bound to its target, to guide the design of analogues and derivatives. While specific detailed structural information of this compound bound to a target was not provided in the search results, the general principles of structure-based design for peptides and peptidomimetics are applicable.
This approach typically involves identifying key residues in the peptide that interact with the binding site of the target protein. Modifications are then designed to optimize these interactions, for example, by introducing amino acids with more favorable properties or by rigidifying the peptide backbone to pre-organize interacting side chains. nih.gov Computational tools, such as molecular docking and molecular dynamics simulations, play a significant role in predicting binding poses and estimating binding affinities of designed analogues. mdpi.com
For cyclic peptides, understanding the preferred conformations in solution and when bound to the target is critical. Techniques like NMR spectroscopy and X-ray crystallography are invaluable for determining these conformations. researchgate.netescholarship.org Structure-based design can also involve modifying the cyclic scaffold itself to better complement the shape and chemical features of the target binding site. This might include altering the size of the ring or introducing non-natural linkers.
Given that this compound has been identified as a potential inhibitor of p53-MDM2 interaction and an inhibitor of Insulin-Regulated Aminopeptidase (IRAP), obtaining structural information about its interaction with these targets would be crucial for applying structure-based design principles to develop more potent and selective inhibitors. mdpi.comacs.org
Exploration of Enantiomeric Forms and Related Structures (e.g., Cyclopsammocinamides A and B)
The exploration of enantiomeric forms and related structures is an important aspect of natural product research and drug discovery. Enantiomers, while having the same chemical formula and connectivity, are non-superimposable mirror images and can exhibit different biological activities and pharmacokinetic properties due to their distinct three-dimensional arrangements.
Cyclopsammocinamides A and B have been identified as cyclic peptides in an enantiomeric relationship to this compound. jst.go.jp These compounds were isolated from the same marine sponge genus, Psammocinia, as this compound. jst.go.jp The isolation and structural elucidation of Cyclopsammocinamides A and B, including the determination of their absolute configurations using methods like Marfey's method, are crucial for understanding the stereochemical requirements for the biological activities observed for this compound and related compounds. jst.go.jp
The existence of enantiomeric forms in nature highlights the importance of stereochemistry in the biosynthesis and biological function of these molecules. Comparing the biological activities of this compound, Cyclopsammocinamides A, and Cyclopsammocinamides B can provide valuable insights into the role of chirality in target binding and efficacy. Differences in activity between enantiomers can also indicate the involvement of specific chiral recognition sites on biological targets.
Besides enantiomers, the study of other related structures, such as Cyclocinamide B, a congener of this compound isolated from a different marine sponge species, can further inform structure-activity relationships. jst.go.jpnih.gov Cyclocinamide B was reported to have the same planar structure as this compound but with an additional chlorine atom, and its absolute configuration was also investigated. jst.go.jp Analyzing the structural variations among these related cyclic peptides and correlating them with their biological profiles contributes to a comprehensive understanding of this class of marine natural products and guides the design of novel analogues.
Conformational Analysis and Molecular Modeling
Correlation of Conformational Preferences with Spectroscopic Data and Biological Activity
The biological activity of a cyclic peptide is often dictated by a specific conformation that is capable of binding to a biological target. nih.gov Therefore, establishing a relationship between the conformational ensemble, spectroscopic measurements, and biological function is a key goal of conformational analysis. nih.govyoutube.com
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) provide experimental data that is averaged over the entire conformational ensemble present in solution. nih.gov By comparing these experimental data with the properties calculated for different computationally generated conformations, it is possible to determine the relative populations of these conformers in solution. nih.gov
The solid tumor selectivity of Cyclocinamide A has been a stimulus for continued interest in its unique cyclic tetrapeptide structure. nih.gov While its cytotoxic properties have been identified, detailed studies explicitly linking specific conformations of this compound to this activity are not yet widely available. In many other cyclic peptides, it has been shown that the molecule may adopt a different conformation in the unbound state in solution compared to the "bioactive" conformation when bound to its target. nih.gov Understanding this relationship is critical for the rational design of more potent and selective analogs. nih.gov
Molecular Docking and Dynamics for Ligand-Target Interaction Prediction
To understand how this compound exerts its biological effect, it is essential to identify its molecular target(s) and characterize the interactions at an atomic level. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.govbiointerfaceresearch.com This method involves sampling a large number of possible binding poses and scoring them based on their predicted binding affinity. mdpi.com
Following docking, molecular dynamics simulations can be employed to refine the predicted binding pose and to assess the stability of the ligand-receptor complex over time. youtube.comyoutube.com These simulations can provide valuable insights into the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex and can help to explain the ligand's specificity and affinity. nih.gov
While specific molecular docking and dynamics studies for this compound are not extensively reported, these in silico methods represent a powerful approach to generate hypotheses about its mechanism of action. nih.gov Identifying the biological target of this compound through these computational approaches would be a significant step towards understanding its anticancer activity and could guide the development of new therapeutic agents. mdpi.com
Future Research Directions in Cyclocinamide a Studies
Advanced Bioactivity Screening Technologies for Novel Target Discovery
Advanced bioactivity screening technologies offer promising avenues for uncovering novel biological targets and mechanisms of action for Cyclocinamide A. Traditional screening methods can be time-consuming and may not fully capture the complex interactions of natural products within biological systems. High-throughput screening (HTS) platforms, utilizing robotics and microplate-based assays, enable the rapid evaluation of natural product extracts and purified compounds against a wide array of biological targets and disease models. hilarispublisher.com Applying HTS to this compound could help identify specific enzymes, receptors, or pathways modulated by this compound.
Furthermore, advanced techniques such as bioaffinity-based screening can directly identify proteins or other biomolecules that bind to this compound, even within complex biological mixtures. nih.govmdpi.com This target-centric approach can accelerate the discovery process by focusing on the molecules with which this compound directly interacts. nih.gov Integrating these advanced screening technologies can provide a more comprehensive understanding of this compound's polypharmacology and reveal previously unknown therapeutic targets, potentially expanding its application beyond reported cytotoxicity. mdpi.com
Application of Synthetic Biology for Enhanced Production and Structural Diversification
The application of synthetic biology holds significant potential to address the challenges of sustainable production and to enable the structural diversification of this compound. Natural product biosynthesis often involves complex enzymatic pathways encoded by gene clusters. nih.goveuropa.euengineering.org.cn Synthetic biology approaches can involve engineering microorganisms, such as bacteria or yeast, to serve as heterologous hosts for the production of natural products. europa.eusci-hub.se By identifying and manipulating the biosynthetic genes responsible for this compound production in its native marine sponge or associated microorganisms, it may be possible to establish a more reliable and scalable supply through fermentation. nih.govsci-hub.se
Beyond enhanced production, synthetic biology techniques like combinatorial biosynthesis and mutasynthesis can be employed to generate novel analogues of this compound. anr.fr Combinatorial biosynthesis involves creating new combinations of biosynthetic genes from different pathways, while mutasynthesis involves feeding engineered strains with modified precursor molecules. anr.fr These methods allow for the rational design and production of this compound derivatives with potentially altered or improved bioactivity, solubility, or pharmacokinetic properties, overcoming limitations inherent in traditional chemical synthesis for complex structures. europa.euengineering.org.cn
High-Throughput Synthesis and Screening of Libraries of this compound Analogues
High-throughput synthesis methods are crucial for generating diverse libraries of this compound analogues, which can then be rapidly screened to explore structure-activity relationships (SAR). While the total synthesis of this compound itself presents challenges, advances in solid-phase synthesis and other parallel synthesis techniques make it feasible to create libraries of related cyclic peptides. escholarship.orgresearchgate.net Microarray-based synthesis, for instance, allows for the simultaneous execution of numerous synthesis reactions on a small scale. acs.orgnih.govresearchgate.net
Coupling high-throughput synthesis with automated screening platforms enables the rapid evaluation of these analogue libraries for desired biological activities. hilarispublisher.comresearchgate.net This systematic approach can quickly identify key structural features of this compound that are essential for its bioactivity and reveal how modifications to different parts of the molecule impact its effects. researchgate.net Such SAR studies are vital for optimizing the therapeutic potential of this compound and developing lead compounds with enhanced efficacy and specificity.
Interdisciplinary Research Integrating Omics Technologies with Natural Product Discovery
Integrating various omics technologies – genomics, transcriptomics, proteomics, and metabolomics – is essential for a holistic understanding of this compound, its biosynthesis, and its interactions with biological systems. nih.govfrontiersin.orgomicstutorials.com Genomic analysis of the Psammocinia sponge and its associated microbiome can help identify the complete biosynthetic gene cluster for this compound, providing insights into the enzymes and pathways involved in its production. frontiersin.orgmdpi.com Transcriptomics can reveal the conditions under which these genes are expressed, while proteomics can identify the enzymes themselves. frontiersin.orgomicstutorials.com
Metabolomics, the study of small molecules, can be used to profile the chemical composition of sponge extracts and fermentation cultures, aiding in the detection and identification of this compound and potential analogues. frontiersin.orgmdpi.comgeomar.de Integrated multi-omics approaches can correlate genetic information with metabolite production and biological activity, accelerating the discovery of novel compounds and understanding their biological roles. nih.govomicstutorials.comuic.edu This interdisciplinary approach, combining biology, chemistry, and bioinformatics, is becoming increasingly powerful in natural product research. nih.govfrontiersin.orgomicstutorials.com
Role of this compound in Marine Chemical Ecology and Chemical Communication Research
Investigating the role of this compound in the marine chemical ecology of its source organism, the Psammocinia sponge, can provide valuable ecological and potentially biological insights. Marine organisms exist in a chemically rich environment and utilize natural products for various ecological interactions, including defense, communication, and symbiosis. ecmnp25.euresearchgate.netresearchgate.net this compound's presence in the sponge suggests it may play a role in the sponge's defense against predators, fouling organisms, or pathogens. geomar.deresearchgate.net
Q & A
Q. What methodologies are essential for determining the absolute stereochemistry of Cyclocinamide A?
Q. How can researchers validate the purity and identity of newly isolated this compound samples?
Combine NMR spectroscopy (1H, 13C) with mass spectrometry (MS) for structural validation. For purity, use reverse-phase HPLC under gradient conditions (e.g., 10–90% MeCN/H2O with 0.1% TFA). Cross-reference spectral data with existing literature, and ensure reproducibility across multiple isolation batches .
Q. What are the primary biological assays used to evaluate this compound’s activity?
Initial screens often target cancer cell lines (e.g., HCT-116, HCT-125) using cytotoxicity assays (e.g., MTT or CFU-GM colony formation). Dose-response curves (0.1–100 µM) and selectivity indices (e.g., comparing IC50 values across cell types) are critical for assessing potency and specificity .
Q. How should researchers address discrepancies in this compound’s reported bioactivity?
Replicate experiments under standardized conditions (e.g., identical cell lines, serum concentrations, and incubation times). Cross-validate using orthogonal assays (e.g., apoptosis markers vs. proliferation inhibition). Consider batch-to-batch variability in natural product isolation as a potential confounder .
Q. What ecological insights can be drawn from this compound’s distribution in sponge populations?
Conduct comparative metabolomic analyses of Psammocinia spp. sponges from distinct geographic regions (e.g., Milne Bay vs. Ampt District). Correlate this compound presence with microbial symbiont communities via 16S rRNA sequencing to explore biosynthetic origins .
Advanced Research Questions
Q. What synthetic strategies overcome challenges in this compound’s macrocyclization?
Employ late-stage cyclization using (cyclo)Asn residues to stabilize intermediates and prevent epimerization. Utilize fragment condensation of protected dipeptides (e.g., Ise-5-Br-Trp and Dap-(cyclo)Asn) under mild coupling conditions (e.g., HATU/DIPEA). Monitor reaction progress via LC-MS to optimize yields .
Q. How can computational modeling enhance this compound’s structure-activity relationship (SAR) studies?
Apply molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like tubulin or proteasomes. Combine with molecular dynamics simulations to assess conformational flexibility of the 14-membered ring. Validate predictions via site-directed mutagenesis or competitive binding assays .
Q. What analytical techniques resolve contradictions in this compound’s stereochemical assignments?
Use advanced NMR techniques (e.g., NOESY for spatial proximity analysis) alongside X-ray crystallography of synthetic analogs. Cross-validate with vibrational circular dichroism (VCD) to confirm absolute configurations, especially for β-amino acid residues .
Q. How do microbial symbionts contribute to this compound biosynthesis in sponges?
Apply metagenomic sequencing to identify biosynthetic gene clusters (BGCs) in sponge-associated bacteria. Heterologously express candidate nonribosomal peptide synthetase (NRPS) genes in E. coli or S. albus to confirm this compound production. Compare BGCs across sponge populations to explain chemical variability .
Q. What strategies improve the scalability of this compound synthesis for SAR libraries?
Develop solid-phase peptide synthesis (SPPS) protocols with pseudoprolines or backbone amide protecting groups to minimize aggregation. Implement microwave-assisted cyclization to reduce reaction times. Use high-throughput purification (e.g., automated flash chromatography) for rapid library generation .
Methodological Considerations Table
| Research Objective | Key Techniques | Common Pitfalls | References |
|---|---|---|---|
| Stereochemistry | Marfey’s method, VCD, X-ray crystallography | Misinterpretation of β-amino acid retention times | |
| Synthesis | SPPS, fragment condensation, HATU/DIPEA coupling | Epimerization during macrocyclization | |
| Bioactivity | Cytotoxicity assays (MTT, CFU-GM), selectivity indices | Batch variability in natural isolates | |
| Ecological Role | Metagenomics, 16S rRNA sequencing, metabolomics | Overlooking microbial community dynamics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
